molecular formula C23H26N2O3S B10985419 N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}benzamide

N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}benzamide

Cat. No.: B10985419
M. Wt: 410.5 g/mol
InChI Key: JGIAAZIWCMDWSH-UHFFFAOYSA-N
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Description

N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}benzamide is a complex organic compound characterized by a pyrrole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

    Substitution Reactions:

    Amidation: The final step involves the formation of the benzamide group through a reaction between the pyrrole derivative and benzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The aromatic rings in the compound can participate in various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Halogenating agents like bromine (Br₂) or nitrating mixtures (HNO₃/H₂SO₄).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Sulfides or amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require precise molecular configurations.

Mechanism of Action

The mechanism of action of N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}benzamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the benzamide moiety can enhance binding affinity through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(2-methylpropyl)-1H-pyrrol-2-yl}benzamide
  • N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-butyl-1H-pyrrol-2-yl}benzamide

Uniqueness

N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}benzamide stands out due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the propyl group, as opposed to other alkyl chains, can affect its pharmacokinetic properties, making it a unique candidate for further research and development.

Properties

Molecular Formula

C23H26N2O3S

Molecular Weight

410.5 g/mol

IUPAC Name

N-[4,5-dimethyl-3-(4-methylphenyl)sulfonyl-1-propylpyrrol-2-yl]benzamide

InChI

InChI=1S/C23H26N2O3S/c1-5-15-25-18(4)17(3)21(29(27,28)20-13-11-16(2)12-14-20)22(25)24-23(26)19-9-7-6-8-10-19/h6-14H,5,15H2,1-4H3,(H,24,26)

InChI Key

JGIAAZIWCMDWSH-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=C(C(=C1NC(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C)C)C

Origin of Product

United States

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